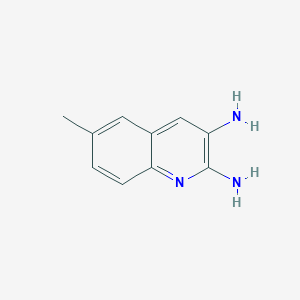
2,3-Diamino-6-methylquinoline
Cat. No. B8480417
M. Wt: 173.21 g/mol
InChI Key: VGEYSPODTJNKAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07390819B2
Procedure details


0.24 g of palladium on charcoal (10% Pd) is added to a solution of 1.32 g of 2-amino-3-nitro-6-methylquinoline (compound B2) in 100 ml of methanoltetrahydrofurane 1:1. After hydration for 1.5 h, the catalyst is filtered off and the filtrate is concentrated in vacuo. The residue is chomatographed on silica gel (dichloromethane/methanol 8:1). 1.02 g of the title compound are obtained as colourless solid.
Name
2-amino-3-nitro-6-methylquinoline
Quantity
1.32 g
Type
reactant
Reaction Step One

Name
compound B2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One


Name
Identifiers


|
REACTION_CXSMILES
|
[NH2:1][C:2]1[C:11]([N+:12]([O-])=O)=[CH:10][C:9]2[C:4](=[CH:5][CH:6]=[C:7]([CH3:15])[CH:8]=2)[N:3]=1>[Pd]>[NH2:1][C:2]1[C:11]([NH2:12])=[CH:10][C:9]2[C:4](=[CH:5][CH:6]=[C:7]([CH3:15])[CH:8]=2)[N:3]=1
|
Inputs


Step One
|
Name
|
2-amino-3-nitro-6-methylquinoline
|
|
Quantity
|
1.32 g
|
|
Type
|
reactant
|
|
Smiles
|
NC1=NC2=CC=C(C=C2C=C1[N+](=O)[O-])C
|
|
Name
|
compound B2
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
NC1=NC2=CC=C(C=C2C=C1[N+](=O)[O-])C
|
|
Name
|
|
|
Quantity
|
0.24 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the catalyst is filtered off
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the filtrate is concentrated in vacuo
|
Outcomes


Product
Details
Reaction Time |
1.5 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC1=NC2=CC=C(C=C2C=C1N)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.02 g | |
| YIELD: CALCULATEDPERCENTYIELD | 90.6% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
